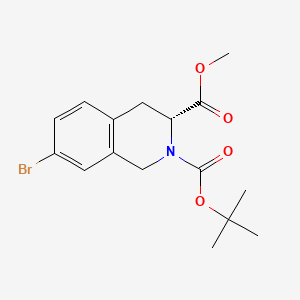

2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate

CAS No.:

Cat. No.: VC18084860

Molecular Formula: C16H20BrNO4

Molecular Weight: 370.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20BrNO4 |

|---|---|

| Molecular Weight | 370.24 g/mol |

| IUPAC Name | 2-O-tert-butyl 3-O-methyl (3R)-7-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-11-7-12(17)6-5-10(11)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3/t13-/m1/s1 |

| Standard InChI Key | AUVPVHBZXCGVRS-CYBMUJFWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C=CC(=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C=CC(=C2)Br |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate consists of a tetrahydroisoquinoline scaffold, a six-membered benzene ring fused to a piperidine-like ring. Key substituents include:

-

Bromo group at C7: Introduced via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

-

tert-Butyl carbamate at C2: A bulky protecting group that enhances solubility and modulates reactivity during synthesis .

-

Methyl ester at C3: Provides a handle for further functionalization, such as hydrolysis to carboxylic acids or amide formation .

-

(3R) Stereochemistry: Critical for biological activity, as evidenced by structure-activity relationship (SAR) studies of related compounds .

X-ray crystallography of analogous compounds reveals that the tetrahydroisoquinoline ring adopts a boat conformation in solid-state structures, with substituents at C2 and C3 occupying pseudoaxial positions . This conformation stabilizes intramolecular hydrogen bonds, as observed between the C3 hydroxymethyl and C5 tertiary alcohol groups in LY3154207 derivatives .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate involves multi-step sequences emphasizing stereocontrol and functional group compatibility.

Step 1: Bromination of the Aromatic Ring

Bromine is introduced at C7 via electrophilic substitution or directed ortho-metalation. For example, starting from a tetrahydroisoquinoline precursor, bromination using Br₂ in the presence of Lewis acids like FeBr₃ achieves regioselective substitution .

Step 2: Installation of Protecting Groups

The tert-butyl carbamate is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Simultaneously, the methyl ester is formed via alkylation with methyl iodide, as demonstrated in the synthesis of 2-tert-butyl 7-methyl derivatives .

-

Reactants: 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (300 mg, 1.1 mmol), methyl iodide (307 mg, 2.2 mmol).

-

Conditions: Anhydrous potassium carbonate (300 mg, 2.2 mmol) in DMF at 20°C for 2 hours.

-

Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography (petroleum ether/ethyl acetate = 6:1).

Step 3: Resolution of Stereochemistry

The (3R) configuration is achieved through chiral auxiliary-mediated synthesis or enzymatic resolution. For instance, the use of (R)-2-bromophenylalanine as a starting material ensures enantiomeric purity .

Physicochemical Properties

Solubility and Stability

The tert-butyl and methyl ester groups confer moderate solubility in organic solvents (e.g., ethyl acetate, DMF) but limited aqueous solubility. Cocrystallization strategies, such as forming salts with hydroxybenzoic acid, enhance dissolution profiles, as seen in LY3154207 development .

Table 1: Comparative Solubility Data

| Form | Solubility (mg/mL) |

|---|---|

| Free Crystalline | 0.002 |

| Amorphous | 0.12 |

| Cocrystal (HBA) | 0.25 |

Data adapted from LY3154207 studies .

Spectroscopic Characterization

-

¹H NMR: Key signals include aromatic protons (δ 7.3–7.8 ppm), tert-butyl singlet (δ 1.4 ppm), and methyl ester (δ 3.6–3.9 ppm) .

-

X-ray Diffraction: Confirms boat conformation and pseudoaxial substituent orientation .

Applications in Drug Development

Role in Dopamine D1 Receptor Modulation

This compound is a precursor to LY3154207, a D1 PAM evaluated in clinical trials for Lewy body dementia . Unlike orthosteric agonists, LY3154207 potentiates dopamine signaling without inducing tachyphylaxis or bell-shaped dose responses, attributed to its allosteric binding mode .

Table 2: Pharmacological Profile of LY3154207

| Parameter | Value |

|---|---|

| EC₅₀ (Human D1) | 13.9 nM |

| Microsomal Clₐᵤ | Low |

| Solubility (pH 6) | 0.25 mg/mL |

Data sourced from J. Med. Chem. 2019 .

Preclinical Efficacy

In hD1 transgenic mice, LY3154207 increased prefrontal acetylcholine release and showed efficacy in Parkinson’s disease models without motor side effects . These findings underscore the therapeutic potential of tetrahydroisoquinoline-based PAMs.

Challenges in Development

Crystallization and Formulation

Early lots of LY3154207 resisted crystallization, complicating formulation. A cocrystal with p-hydroxybenzoic acid (HBA) improved solubility and bioavailability, enabling clinical advancement .

Figure 1: Cocrystal vs. Free Form Absorption

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume